molecular formula C10H9N B1652405 beta-Phenylcrotononitrile CAS No. 14368-40-2

beta-Phenylcrotononitrile

Cat. No.: B1652405
CAS No.: 14368-40-2
M. Wt: 143.18 g/mol
InChI Key: TZRCAFZIOSMMHX-CLFYSBASSA-N
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Description

β-Phenylcrotononitrile (systematic name: (E)-3-phenylbut-2-enenitrile) is an unsaturated nitrile characterized by a phenyl group attached to the β-carbon (C3) of a crotononitrile backbone. Its structure comprises a conjugated system with a nitrile group (-C≡N) and a trans-configuration double bond (C2=C3), flanked by a phenyl substituent.

Properties

CAS No.

14368-40-2

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

IUPAC Name

(Z)-3-phenylbut-2-enenitrile

InChI

InChI=1S/C10H9N/c1-9(7-8-11)10-5-3-2-4-6-10/h2-7H,1H3/b9-7-

InChI Key

TZRCAFZIOSMMHX-CLFYSBASSA-N

SMILES

CC(=CC#N)C1=CC=CC=C1

Isomeric SMILES

C/C(=C/C#N)/C1=CC=CC=C1

Canonical SMILES

CC(=CC#N)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

2.1. Crotononitrile (But-2-enenitrile)
  • Structure : CH₃-CH=CH-C≡N.
  • Key Differences :
    • Lacks the phenyl substituent at the β-carbon.
    • Smaller molecular volume and lower steric hindrance.
  • Physical Properties: Lower molecular weight (83.09 g/mol vs. ~169.2 g/mol for β-phenylcrotononitrile). Likely lower boiling point due to reduced van der Waals interactions.
  • Reactivity: The absence of an electron-withdrawing phenyl group may reduce resonance stabilization, making the nitrile group more reactive in hydrolysis or nucleophilic additions. Used industrially as a monomer precursor for synthetic rubbers and resins .
2.2. Phenylacetonitrile (Benzyl Cyanide)
  • Structure : C₆H₅-CH₂-C≡N.
  • Key Differences :
    • Saturated methylene (-CH₂-) linkage instead of a conjugated double bond.
    • The phenyl group is attached to the α-carbon (adjacent to the nitrile).
  • Physical Properties: Higher solubility in polar solvents compared to β-phenylcrotononitrile due to the flexible CH₂ spacer. Melting point: -24°C; boiling point: 233–235°C (data for benzyl cyanide) .
  • Reactivity :
    • The saturated structure limits conjugation, reducing resonance effects.
    • Commonly used in the synthesis of amphetamines, fragrances, and pharmaceuticals via nucleophilic substitution or reduction .

Comparative Data Table

Property β-Phenylcrotononitrile (Inferred) Crotononitrile Phenylacetonitrile
Molecular Formula C₁₀H₉N C₄H₅N C₈H₇N
Molecular Weight ~169.2 g/mol 83.09 g/mol 117.15 g/mol
Structure (E)-Ph-CH=CH-C≡N CH₂=CH-CH₂-C≡N Ph-CH₂-C≡N
Key Functional Groups Conjugated nitrile + phenyl Unsaturated nitrile Saturated nitrile + phenyl
Reactivity High (conjugation enhances resonance stabilization) Moderate (less resonance) Low (saturated backbone)

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